molecular formula C9H8F4O B13552055 1,1,1-Trifluoro-3-(2-fluorophenyl)propan-2-ol

1,1,1-Trifluoro-3-(2-fluorophenyl)propan-2-ol

Cat. No.: B13552055
M. Wt: 208.15 g/mol
InChI Key: CSZSQPIXDNQKRC-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(2-fluorophenyl)propan-2-ol is an organic compound characterized by the presence of trifluoromethyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-(2-fluorophenyl)propan-2-ol typically involves the reaction of 2-fluorobenzaldehyde with trifluoroacetone in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(2-fluorophenyl)propan-2-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

Major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted aromatic compounds .

Scientific Research Applications

1,1,1-Trifluoro-3-(2-fluorophenyl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(2-fluorophenyl)propan-2-ol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H8F4O

Molecular Weight

208.15 g/mol

IUPAC Name

1,1,1-trifluoro-3-(2-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H8F4O/c10-7-4-2-1-3-6(7)5-8(14)9(11,12)13/h1-4,8,14H,5H2

InChI Key

CSZSQPIXDNQKRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(C(F)(F)F)O)F

Origin of Product

United States

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